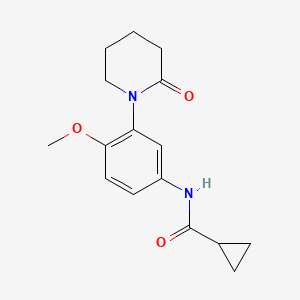

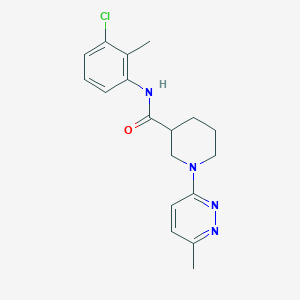

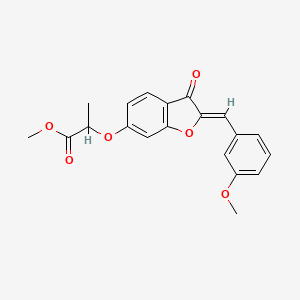

![molecular formula C13H23N2NaO4 B2570448 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate CAS No. 2197052-67-6](/img/structure/B2570448.png)

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate, also referred to as SBB, is a chemical compound belonging to the family of piperazine derivatives1. It has a molecular formula of C13H23N2NaO4 and a molecular weight of 294.3271.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Molecular Structure Analysis

The molecular structure of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate consists of a piperazine ring, which is a heterocyclic amine, attached to a butanoate group. The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) group1.Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Physical And Chemical Properties Analysis

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a molecular weight of 294.3271. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.科学研究应用

Synthesis and Characterization

- Practical Asymmetric Synthesis : The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed the mechanisms depending on the organometallic reagent used. This method constitutes an attractive approach for extensive structure-activity studies in the search for novel ligands (Jiang et al., 2005).

Chemical Separation and Analysis

- Coordination Affinity and Catalytic Activity : An unusual skeletal rearrangement of piperazine into ethylenediamine was observed, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis in oxidation reactions. This showcases the compound's utility in creating highly active catalytic complexes (Astakhov et al., 2020).

Pharmaceutical Applications

- Anticonvulsant and Antinociceptive Activity : Derivatives of the compound, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, were synthesized as potential anticonvulsants. These hybrids, combining chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).

Molecular Dynamics and Simulation Studies

- Phase Behavior and Molecular Dynamics : The addition of biological buffers like HEPES into aqueous solutions of organic solvents showed that organic solvents can be excluded from water to form a new liquid phase. This indicates the compound's potential role in designing new benign separation auxiliary agents (Taha et al., 2013).

安全和危害

I’m sorry, but I couldn’t find specific information on the safety and hazards of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.

未来方向

I’m sorry, but I couldn’t find specific information on the future directions of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a qualified scientist.

属性

IUPAC Name |

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQLLFAPGVYSO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

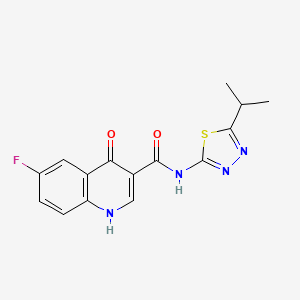

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)

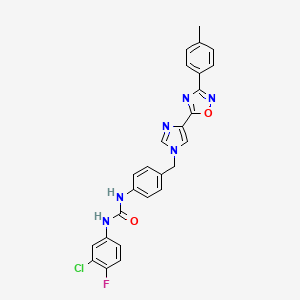

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)

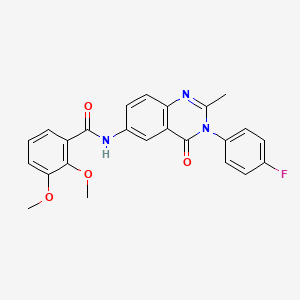

![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)